molecular formula C11H19N5O B14083015 Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- CAS No. 102669-37-4

Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)-

Katalognummer: B14083015
CAS-Nummer: 102669-37-4
Molekulargewicht: 237.30 g/mol
InChI-Schlüssel: BOXAPHVPUOQLPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a pentanamide group attached to the triazine ring, which is further substituted with an amino and a propyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- typically involves the substitution of cyanuric chloride with appropriate amines. One common method includes the reaction of cyanuric chloride with 4-amino-6-propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Microwave irradiation, in particular, has been shown to reduce reaction times and improve product purity .

Analyse Chemischer Reaktionen

Types of Reactions

Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pentanamide group with a triazine ring and specific substituents makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

102669-37-4

Molekularformel

C11H19N5O

Molekulargewicht

237.30 g/mol

IUPAC-Name

N-(4-amino-6-propyl-1,3,5-triazin-2-yl)pentanamide

InChI

InChI=1S/C11H19N5O/c1-3-5-7-9(17)15-11-14-8(6-4-2)13-10(12)16-11/h3-7H2,1-2H3,(H3,12,13,14,15,16,17)

InChI-Schlüssel

BOXAPHVPUOQLPM-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)NC1=NC(=NC(=N1)N)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.